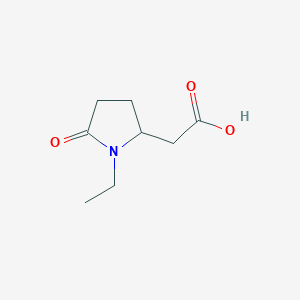
2-(1-Ethyl-5-oxopyrrolidin-2-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Ethyl-5-oxopyrrolidin-2-yl)acetic acid is a chemical compound with the molecular formula C8H13NO3 . It is an organic compound that contains a pyrrolidinone ring, which is a five-membered lactam (a cyclic amide). This compound also contains an ethyl group and an acetic acid group .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrrolidinone ring, an ethyl group, and an acetic acid group . The InChI code for this compound is 1S/C8H13NO3/c1-2-9-6(5-8(11)12)3-4-7(9)10/h6H,2-5H2,1H3,(H,11,12) .Physical And Chemical Properties Analysis
This compound has a molecular weight of 171.2 . The compound is an oil at room temperature .Mécanisme D'action
The mechanism of action of 2-(1-Ethyl-5-oxopyrrolidin-2-yl)acetic acid is still under investigation. However, it is believed that this compound may exert its biological effects through the inhibition of enzymes or the modulation of various signaling pathways in the body.
Biochemical and Physiological Effects:
Several studies have reported the biochemical and physiological effects of this compound. For instance, this compound has been found to exhibit antioxidant properties, which may help in the prevention of oxidative stress-related diseases. Additionally, this compound has been shown to have anti-inflammatory effects, which may help in the treatment of various inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-(1-Ethyl-5-oxopyrrolidin-2-yl)acetic acid in lab experiments is its high purity and stability. This compound can be easily synthesized and purified, making it an ideal candidate for various chemical and biological experiments. However, one of the limitations of using this compound is its relatively high cost, which may limit its use in large-scale experiments.
Orientations Futures
There are several future directions for the research and development of 2-(1-Ethyl-5-oxopyrrolidin-2-yl)acetic acid. One of the most promising directions is the optimization of its chemical and biological properties, which may lead to the development of more potent and selective drug candidates. Additionally, the use of this compound in the synthesis of novel metal complexes may lead to the discovery of new catalytic systems with unique properties. Finally, the investigation of the mechanism of action of this compound may provide valuable insights into the biology of various diseases and help in the development of new therapeutic strategies.
Conclusion:
In conclusion, this compound is a promising compound with various scientific research applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its applications in various fields.
Méthodes De Synthèse
The synthesis of 2-(1-Ethyl-5-oxopyrrolidin-2-yl)acetic acid involves the reaction of ethyl acetoacetate with pyrrolidine-2,5-dione in the presence of a catalyst. This reaction leads to the formation of the desired compound, which can be purified using various methods such as recrystallization or column chromatography.
Applications De Recherche Scientifique
2-(1-Ethyl-5-oxopyrrolidin-2-yl)acetic acid has been found to have various scientific research applications. One of the most promising applications is in the field of medicinal chemistry, where this compound has shown potential as a drug candidate for various diseases such as cancer, Alzheimer's, and Parkinson's. Additionally, this compound has been used as a ligand in the synthesis of metal complexes, which have shown potential in catalysis and other chemical applications.
Propriétés
IUPAC Name |
2-(1-ethyl-5-oxopyrrolidin-2-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c1-2-9-6(5-8(11)12)3-4-7(9)10/h6H,2-5H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BABFDJDHGVJREU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(CCC1=O)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Azabicyclo[3.3.1]nonan-3-amine hydrochloride](/img/structure/B2457973.png)
![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone](/img/structure/B2457975.png)
![1-[(2,6-Dichlorophenyl)methyl]-3-(trifluoromethyl)pyrazole-4-carboxylic acid](/img/structure/B2457976.png)
![N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-2,5-dimethylbenzene-1-sulfonamide](/img/structure/B2457977.png)
![5-[(3-fluorophenyl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B2457978.png)
![[1-(Oxolan-3-yl)piperidin-4-yl]methanamine](/img/structure/B2457980.png)
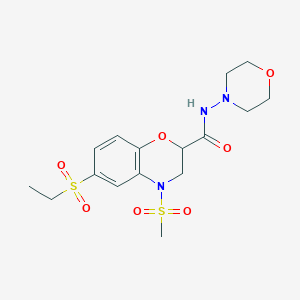
![2-((2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)thio)-3-phenyl-6,7,8,9-tetrahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2457982.png)
![5-bromo-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride](/img/structure/B2457984.png)
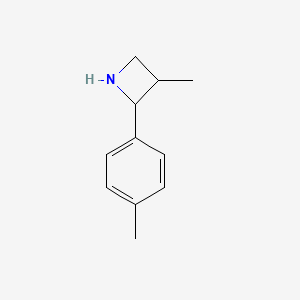

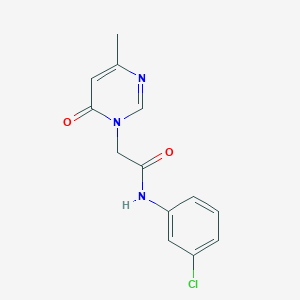
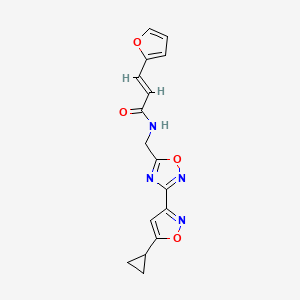
![2-[(2,4-Difluorobenzyl)amino]-2-oxoethyl 4-chlorobenzoate](/img/structure/B2457993.png)